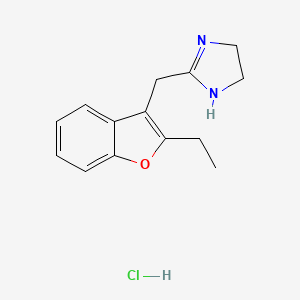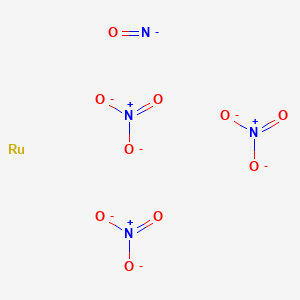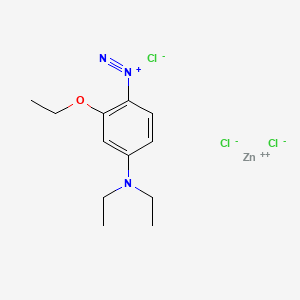
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride is an organic compound with the molecular formula C12H18Cl3N3OZn and a molecular weight of 392.03 . It is a diazonium salt, which is a class of compounds known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. This compound is characterized by its diazonium group (-N2+) attached to a benzene ring substituted with diethylamino and ethoxy groups, and it is complexed with zinc chloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-ethoxybenzenediazonium zinc chloride typically involves the diazotization of 4-diethylamino-2-ethoxyaniline. The process generally includes the following steps:
Diazotization: 4-diethylamino-2-ethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Complexation: The resulting diazonium salt is then complexed with zinc chloride to form the stable this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or in aqueous media with appropriate nucleophiles.
Coupling Reactions: Conducted in alkaline or acidic conditions, depending on the nature of the coupling partner.
Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
科学的研究の応用
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of pigments, inks, and other colorants.
作用機序
The mechanism of action of 4-Diethylamino-2-ethoxybenzenediazonium zinc chloride primarily involves its diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction it undergoes, such as coupling with phenols or substitution with nucleophiles.
類似化合物との比較
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride can be compared with other diazonium salts, such as:
4-Diethylamino-2-methoxybenzenediazonium zinc chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Diethylamino-2-chlorobenzenediazonium zinc chloride: Contains a chlorine atom instead of an ethoxy group.
4-Diethylamino-2-hydroxybenzenediazonium zinc chloride: Has a hydroxyl group in place of the ethoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
31605-03-5 |
|---|---|
分子式 |
C12H18Cl3N3OZn |
分子量 |
392.0 g/mol |
IUPAC名 |
zinc;4-(diethylamino)-2-ethoxybenzenediazonium;trichloride |
InChI |
InChI=1S/C12H18N3O.3ClH.Zn/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;;;;/h7-9H,4-6H2,1-3H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
GSRZWTOKFDGXLC-UHFFFAOYSA-K |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.[Cl-].[Cl-].[Cl-].[Zn+2] |
関連するCAS |
31605-03-5 6087-53-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


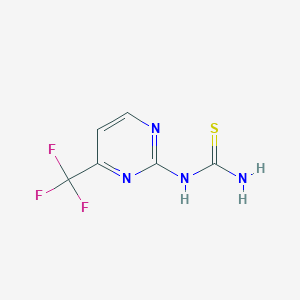
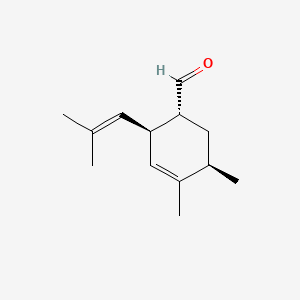


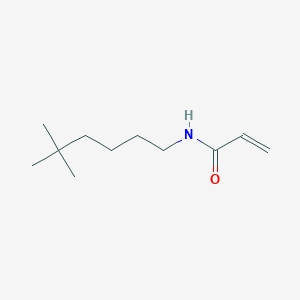
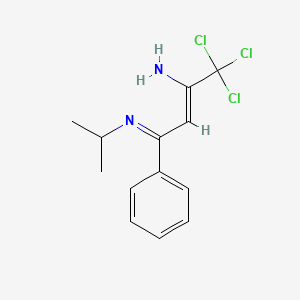
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
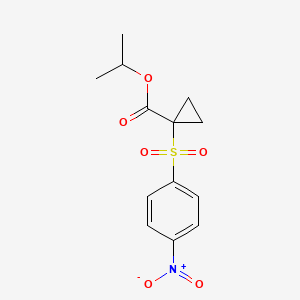
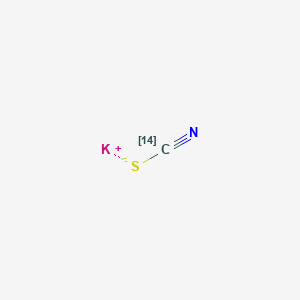

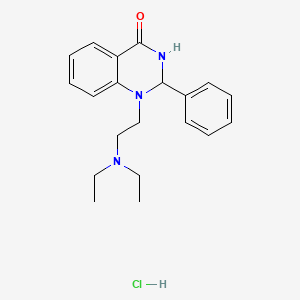
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
